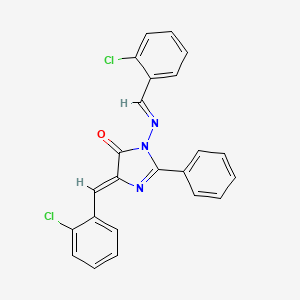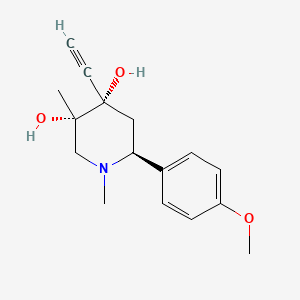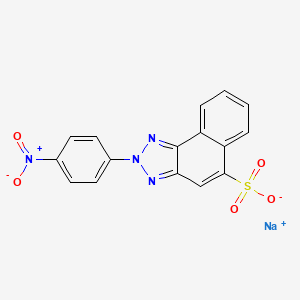
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphtho-triazole core, a sulfonic acid group, and a nitrophenyl substituent. It is commonly used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt typically involves multiple steps, including the formation of the naphtho-triazole core, sulfonation, and nitration reactions The process begins with the cyclization of appropriate precursors to form the naphtho-triazole structure
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its sodium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups in place of the sulfonic acid group.
Applications De Recherche Scientifique
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and influence cellular processes. The nitrophenyl group, in particular, plays a crucial role in its reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, sodium salt
- 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-methylphenyl)-, sodium salt
- 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-chlorophenyl)-, sodium salt
Uniqueness
Compared to similar compounds, 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where specific interactions and reactions are required.
Propriétés
Numéro CAS |
72102-77-3 |
|---|---|
Formule moléculaire |
C16H9N4NaO5S |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
sodium;2-(4-nitrophenyl)benzo[e]benzotriazole-5-sulfonate |
InChI |
InChI=1S/C16H10N4O5S.Na/c21-20(22)11-7-5-10(6-8-11)19-17-14-9-15(26(23,24)25)12-3-1-2-4-13(12)16(14)18-19;/h1-9H,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
BZULOOIEZNUINB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)




![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
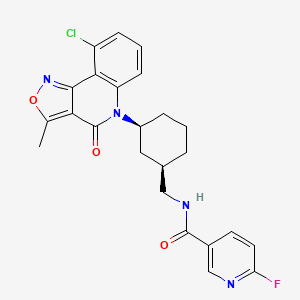
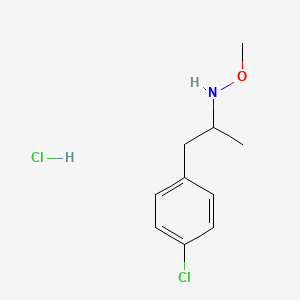

![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

